molecular formula C14H17N3O2 B7754649 N-quinazolin-4-ylleucine

N-quinazolin-4-ylleucine

Cat. No.: B7754649
M. Wt: 259.30 g/mol
InChI Key: ZXCCLHAPTDCVKL-UHFFFAOYSA-N
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Description

N-quinazolin-4-ylleucine: is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. These compounds are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

Biological Activity

N-quinazolin-4-ylleucine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, are known for their diverse pharmacological properties. The structural framework of quinazolines allows for modifications that can enhance their biological efficacy. Recent research has highlighted the following key areas of activity:

  • Antimicrobial Activity
  • Anticancer Activity
  • Anti-inflammatory Activity

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens. A study synthesized several quinazolinone derivatives and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget BacteriaMIC (µg/mL)
3aStaphylococcus aureus2
3bEscherichia coli4
3cPseudomonas aeruginosa8

Anticancer Activity

This compound has shown promise as an anticancer agent, particularly through its interaction with key cellular pathways. The compound is believed to inhibit the epidermal growth factor receptor (EGFR), a target for many cancer therapies. Studies have reported that quinazoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent cytotoxicity .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
QF8MCF-75.70
QB2HCT-1166.40

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. Compounds derived from quinazoline structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism involves modulation of signaling pathways related to inflammation.

Table 3: Anti-inflammatory Effects of Quinazoline Derivatives

CompoundInflammatory ModelEffect
QB2Carrageenan-induced edemaSignificant reduction in edema
QF8LPS-stimulated macrophagesDecreased TNF-alpha production

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the quinazoline ring can enhance potency and selectivity against targeted pathogens or cancer cells. For instance, substituents at the 2nd position have been shown to significantly affect antimicrobial activity, while alterations at the 4th position can enhance anticancer efficacy .

Case Studies

  • Study on Tuberculosis Treatment : Research involving N-phenethyl quinazolinones indicated their potential as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, suggesting a pathway for novel tuberculosis treatments .
  • Genotoxicity Assessment : A study evaluating genotoxic effects on breast cancer cells found that certain quinazoline derivatives interfere with G-quadruplex stabilization, impacting cell cycle dynamics without significant metabolic alterations .

Properties

IUPAC Name

4-methyl-2-(quinazolin-4-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9(2)7-12(14(18)19)17-13-10-5-3-4-6-11(10)15-8-16-13/h3-6,8-9,12H,7H2,1-2H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCCLHAPTDCVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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